molecular formula C20H25Cl2N5O2S B2359110 N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216491-43-8

N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2359110
CAS No.: 1216491-43-8
M. Wt: 470.41
InChI Key: TXTDDUCKEWWBJJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2N5O2S and its molecular weight is 470.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A significant amount of research has been conducted on the synthesis of diaryl dihydropyrazole-3-carboxamides and their analogues, showing potential for various biological activities. For instance, compounds have been synthesized with significant in vivo antiobesity activity related to CB1 receptor antagonism. This includes studies on appetite suppression and body weight reduction in animal models, attributed to their CB1 antagonistic activity and favorable pharmacokinetic profile (Srivastava et al., 2007).

Antimicrobial and Anti-anoxic Activities

Research has also explored the synthesis of various thiazole derivatives for their potential in treating anoxic conditions and microbial infections. For example, certain 2-aminothiazoles and thiazolecarboxamides exhibited potent anti-anoxic (AA) activity, suggesting their usefulness in medical applications (Ohkubo et al., 1995).

Molecular Interaction Studies

Further, molecular interaction studies of similar compounds with the CB1 cannabinoid receptor have provided insights into the mechanisms of action of potential therapeutic agents. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) is a potent and selective antagonist for the CB1 cannabinoid receptor, highlighting the compound's relevance in neuroscience research (Shim et al., 2002).

Chemical Synthesis and Pharmacological Profiles

There's also a focus on the chemical synthesis of novel compounds and their evaluation for various pharmacological activities. Studies on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have revealed their potential as anti-inflammatory and analgesic agents, with some showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial Agent Development

Additionally, 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives have been developed and evaluated as antimicrobial agents, demonstrating moderate to excellent activity against selected strains, indicating their potential use in addressing bacterial resistance (B'Bhatt & Sharma, 2017).

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5O2S.ClH/c1-14-13-16(23-24(14)2)19(27)26(8-4-7-25-9-11-28-12-10-25)20-22-18-15(21)5-3-6-17(18)29-20;/h3,5-6,13H,4,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTDDUCKEWWBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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